Acetamide, N-methyl-N,N'-p-phenylenebis-
Description
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Properties
CAS No. |
2973-22-0 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)12-10-4-6-11(7-5-10)13(3)9(2)15/h4-7H,1-3H3,(H,12,14) |
InChI Key |
WCPIRFLEQOBPAH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C(=O)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C(=O)C |
Other CAS No. |
2973-22-0 |
Origin of Product |
United States |
Preparation Methods
Methylation of p-Phenylenediamine
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Reagents : p-Phenylenediamine, methyl iodide, potassium carbonate, DMF.
-
Procedure :
Acetylation of Methylated Intermediate
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Reagents : N,N'-Dimethyl-p-phenylenediamine, acetyl chloride, triethylamine, dichloromethane.
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Procedure :
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Add acetyl chloride (2.2 equiv) to a chilled (0°C) solution of the methylated diamine and triethylamine (2.5 equiv) in dichloromethane.
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Stir for 12 hours at room temperature, then purify by column chromatography.
-
Yield Optimization :
Direct Synthesis via Chloroacetamide Intermediate
Adapting the methodology from, where 2-chloroacetamide reacts with phenoxide ions:
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Reagents : p-Phenylenediamine, chloroacetyl chloride, methylamine, K₂CO₃, DMF.
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Procedure :
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Step 1 : React p-phenylenediamine with chloroacetyl chloride (2 equiv) in DMF at −10°C to form N,N'-bis(chloroacetyl)-p-phenylenediamine.
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Step 2 : Add methylamine (33% in ethanol, 4.4 equiv) and K₂CO₃ (2.2 equiv) to the chloroacetamide intermediate. Heat at 80°C for 5 hours.
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Isolation : Recrystallize the crude product from alkaline aqueous solution to achieve ≥99% purity.
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Critical Parameters :
-
Temperature Control : Maintaining −10°C during chloroacetylation prevents side reactions.
-
Methylamine Concentration : Higher concentrations (27–32%) enhance nucleophilic displacement.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sequential (2.1) | High selectivity, easier purification | Multiple steps increase time and cost | 60–75 | 95–98 |
| Direct Synthesis (2.2) | Fewer steps, scalable | Requires stringent temperature control | 70–85 | ≥99 |
Data Synthesis :
-
The direct method (2.2) mirrors the high-yield (89%), single-step synthesis of N-methylpyrrole, where optimized molar ratios (1:1.1–1:2) of aldehyde to amine improved efficiency.
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Recrystallization in alkaline solutions, as described in, ensures high purity by removing unreacted starting materials.
Mechanistic Insights
Nucleophilic Acyl Substitution
The reaction between chloroacetamide intermediates and methylamine proceeds via an SN2 mechanism, where methylamine attacks the electrophilic carbonyl carbon, displacing chloride. This aligns with the synthesis of N-methyl(p-phenoxyphenoxy)acetamide, where phenoxide ions act as nucleophiles.
Base-Mediated Methylation
Potassium carbonate deprotonates amines, enhancing their nucleophilicity for alkylation by methyl iodide. Similar base effects are critical in the formation of N-methylpyrrole, where KOH facilitates methylamine activation.
Challenges and Mitigation Strategies
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Over-Methylation : Using controlled stoichiometry (methyl iodide ≤2.2 equiv) minimizes polysubstitution.
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Solvent Selection : DMF’s high polarity stabilizes transition states, as evidenced in and.
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Purification Difficulties : Column chromatography or recrystallization (alkaline aqueous solutions) resolves mixtures of mono- and di-substituted products .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing N-methyl-N,N'-p-phenylenebis(acetamide) derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation reactions between activated acetamide precursors and aromatic diamines. For example, substituted phenylenediamine derivatives can react with acetyl chloride or activated acetamide intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., triethylamine) to facilitate deprotonation. Yields depend on substituent electronic effects: electron-withdrawing groups (e.g., -Cl, -CF₃) on the aromatic ring may reduce reactivity due to steric hindrance, while electron-donating groups (e.g., -OCH₃) improve nucleophilicity. Reaction times (6–24 hours) and stoichiometric ratios (1:2 for diamine to acylating agent) are critical for optimal yields (50–85%) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in N-methyl-N,N'-p-phenylenebis(acetamide) derivatives?
- Methodological Answer : ¹H NMR is essential for confirming methyl (-NCH₃) and aromatic proton environments. For instance, the methyl group attached to nitrogen typically appears as a singlet at δ 3.0–3.5 ppm, while aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted phenyl rings exhibit symmetrical doublets). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and methyl carbons (δ 35–40 ppm). 2D techniques (e.g., HSQC, HMBC) resolve overlapping signals in crowded spectra, particularly for derivatives with multiple substituents .
Q. Which computational parameters (e.g., PSA, logP) are critical for predicting the solubility and bioavailability of bis(acetamide) derivatives?
- Methodological Answer : Polar Surface Area (PSA) correlates with membrane permeability; values >75 Ų (common in bis(acetamides) due to multiple amide bonds) suggest low oral bioavailability. LogP calculations (e.g., using Molinspiration or ChemAxon) indicate hydrophobicity. For example, trifluoromethyl-substituted derivatives exhibit higher logP (>3), favoring lipid solubility but potentially increasing metabolic stability. Molecular dynamics simulations can model interactions with biological membranes .
Advanced Research Questions
Q. What strategies mitigate low yields in bis(acetamide) synthesis caused by steric hindrance or electronic effects?
- Methodological Answer : Steric hindrance from bulky substituents (e.g., -CF₃) can be addressed by using microwave-assisted synthesis to enhance reaction kinetics or introducing protecting groups (e.g., Boc) on the amine precursor. Electronic deactivation of aromatic rings may require stronger acylating agents (e.g., acetyl triflate) or Lewis acid catalysts (e.g., ZnCl₂) to activate the substrate. Solvent optimization (e.g., switching from DMF to NMP) can improve solubility of intermediates .
Q. How do experimental molecular weight deviations (LC-MS vs. theoretical) in bis(acetamide) derivatives inform structural validation?
- Methodological Answer : Discrepancies >0.005 Da suggest isotopic impurities or adduct formation. High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) at resolving power >30,000 can distinguish between [M+H]⁺ and sodium/potassium adducts. For example, a theoretical mass of 502.00234 g/mol (exact for dichloro-substituted derivatives) should match experimental HR-MS data within 5 ppm error. Post-synthesis purification via preparative HPLC removes byproducts contributing to mass inaccuracies .
Q. What role do N-methyl-N,N'-p-phenylenebis(acetamide) derivatives play in coordination chemistry, particularly with lanthanides?
- Methodological Answer : The amide oxygen and aromatic π-system can act as ligands for metal ions. For instance, europium(III) complexes with bis(acetamide) ligands exhibit strong luminescence due to energy transfer from the ligand to the metal center. Coordination is confirmed via IR (shift in carbonyl stretch from ~1650 cm⁻¹ to ~1600 cm⁻¹) and fluorescence spectroscopy (characteristic Eu³⁺ emission at 615 nm). Stability constants (logβ) are determined via potentiometric titration .
Q. How can density functional theory (DFT) predict the electronic properties of bis(acetamide) metal complexes?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps to predict redox behavior. For example, electron-withdrawing substituents lower the LUMO energy, enhancing electrophilicity. Molecular electrostatic potential (MEP) maps identify nucleophilic regions (amide oxygens) for metal coordination. TD-DFT simulates UV-Vis spectra, corroborating experimental λmax values for charge-transfer transitions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of bis(acetamide) derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using reference compounds (e.g., cisplatin for cytotoxicity assays) and validate results across multiple replicates. Meta-analyses of structure-activity relationships (SAR) can resolve contradictions; for example, para-substituted derivatives may show enhanced activity due to improved membrane penetration compared to ortho analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
